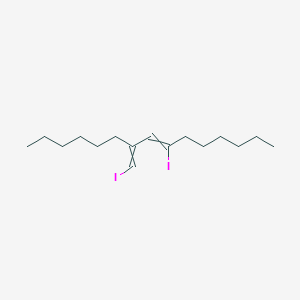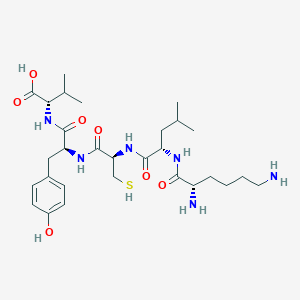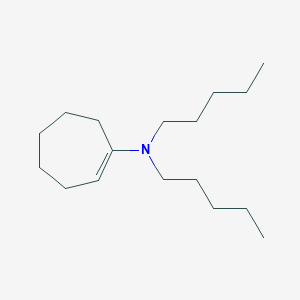![molecular formula C10H9Br5O B14230649 1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene CAS No. 497107-08-1](/img/structure/B14230649.png)
1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene is a brominated aromatic compound It is characterized by the presence of five bromine atoms attached to a benzene ring and an isopropyl oxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,2,3,4,5-pentabromobenzene with isopropyl oxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The isopropyl oxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to modify the isopropyl oxymethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of flame retardants and other brominated materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene involves its interaction with molecular targets through its bromine atoms and isopropyl oxymethyl group. These interactions can lead to various chemical transformations, such as electrophilic aromatic substitution, where the compound acts as an electrophile, forming a sigma complex with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentabromo-6-(bromomethyl)benzene
- 2,3,4,5,6-Pentabromobenzyl alcohol
- 2,3,4,5,6-Pentabromobenzene
Uniqueness
1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene is unique due to the presence of the isopropyl oxymethyl group, which imparts distinct chemical properties and reactivity compared to other brominated benzene derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
497107-08-1 |
|---|---|
Molekularformel |
C10H9Br5O |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
1,2,3,4,5-pentabromo-6-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C10H9Br5O/c1-4(2)16-3-5-6(11)8(13)10(15)9(14)7(5)12/h4H,3H2,1-2H3 |
InChI-Schlüssel |
NNSBCOLNALHIIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


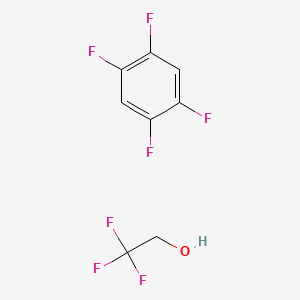
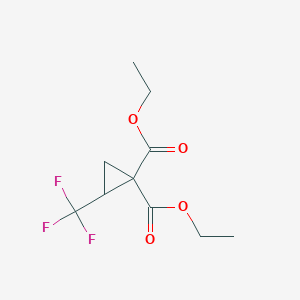
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
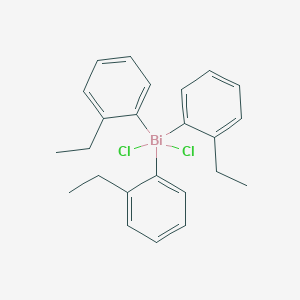
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
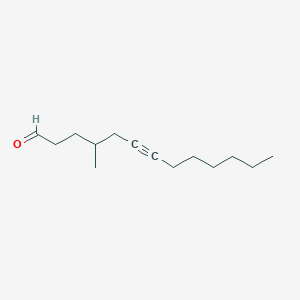
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
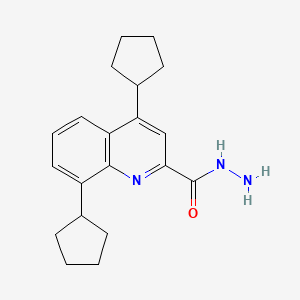
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
